3-chloro-6-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Description
3-CHLORO-6-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a pyridine ring, and a thiophene moiety
Properties
Molecular Formula |
C21H17ClN2OS2 |
|---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2OS2/c1-13-7-8-16-17(11-13)27-19(18(16)22)21(25)24(12-15-6-4-10-26-15)20-14(2)5-3-9-23-20/h3-11H,12H2,1-2H3 |
InChI Key |
XEWNGQVULQERJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CS3)C4=C(C=CC=N4)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-CHLORO-6-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate chlorinated reagents. The subsequent steps involve the introduction of the pyridine and thiophene moieties through nucleophilic substitution and coupling reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-CHLORO-6-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and the attached functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and pyridine-containing molecules. Compared to these, 3-CHLORO-6-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-(6-chloro-4-methylpyridin-3-yl)cyclopropan-1-amine
- Other benzothiophene derivatives with varying substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
